Amdoxovir is a nucleoside reverse transcriptase inhibitor prodrug analog of guanosine.
Related Compounds
Dioxolane Guanosine (DXG)
Compound Description: Dioxolane Guanosine (DXG) is the active metabolite of Amdoxovir. It is a guanosine analog that acts as a potent inhibitor of HIV-1 reverse transcriptase [, , , , , , ]. DXG exhibits potent antiviral activity against both wild-type and drug-resistant HIV-1 strains, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , , ].
Relevance: DXG is directly derived from Amdoxovir through deamination by adenosine deaminase in vivo [, , , , , ]. This metabolic conversion is crucial for Amdoxovir's antiviral activity, as DXG is the pharmacologically active form that inhibits HIV-1 reverse transcriptase.
Dioxolane Guanosine 5′-Triphosphate (DXG-TP)
Compound Description: Dioxolane Guanosine 5′-Triphosphate (DXG-TP) is the active intracellular metabolite of both Amdoxovir and Dioxolane Guanosine (DXG) [, , ]. DXG-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase, ultimately blocking viral DNA synthesis [, ].
Compound Description: This compound is a synthetic analog of Amdoxovir modified at the C6 position of the purine ring []. It showed significantly enhanced anti-HIV activity compared to Amdoxovir without increased toxicity [].
5'-L-Valyl DAPD
Compound Description: This compound is a prodrug of Amdoxovir, where a valine ester is attached to the 5' position []. This modification aims to improve solubility and pharmacological properties [].
Organic Acid Salts of Amdoxovir
Compound Description: Several organic acid salts of Amdoxovir, such as those with citrate, tartrate, and fumarate, were synthesized to enhance its solubility []. Some of these salts showed increased anti-HIV activity compared to Amdoxovir itself [].
Zidovudine (AZT)
Compound Description: Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) commonly used in combination therapies for HIV [, , , , , ]. It acts by competing with the natural substrate, thymidine triphosphate, during viral DNA synthesis [].
Relevance: Zidovudine is frequently investigated in combination with Amdoxovir and DXG due to their synergistic antiviral effects and different resistance profiles [, , , ]. This combination is particularly significant for patients with HIV strains resistant to other NRTIs.
Mycophenolic Acid (MPA)
Compound Description: Mycophenolic Acid (MPA) is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides [, ].
Relevance: MPA was studied in combination with Amdoxovir and DXG. It was found to enhance their antiviral activity, particularly against drug-resistant HIV-1 strains, by reducing intracellular dGTP levels, thereby increasing the efficacy of guanosine analogs [, ].
Ribavirin (RBV)
Compound Description: Ribavirin (RBV), similar to Mycophenolic Acid, is an inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. It disrupts the de novo synthesis of guanine nucleotides, including dGTP [].
Relevance: Ribavirin, like MPA, demonstrated synergy with Amdoxovir and DXG in vitro, enhancing their antiviral activity against both wild-type and drug-resistant HIV-1 []. The combination of Ribavirin with Amdoxovir could be a potential therapeutic strategy.
Compound Description: DFC is another nucleoside reverse transcriptase inhibitor (NRTI) []. Resistance to DFC can emerge through the selection of specific mutations in the HIV-1 reverse transcriptase.
Relevance: The S68Δ mutation in HIV-1 reverse transcriptase confers resistance to both DFC and Amdoxovir [], highlighting a potential cross-resistance issue. This finding underscores the importance of monitoring for this specific mutation when using either drug.
Lamivudine (3TC)
Compound Description: Lamivudine (3TC) is a widely used nucleoside reverse transcriptase inhibitor (NRTI) in HIV treatment [, ].
Relevance: The S68Δ mutation in HIV-1 reverse transcriptase, which confers resistance to Amdoxovir, also leads to resistance to lamivudine []. This cross-resistance emphasizes the need to consider resistance profiles when selecting appropriate NRTIs for HIV-positive individuals, especially those with prior treatment experience.
Emtricitabine (FTC)
Compound Description: Emtricitabine (FTC) is a commonly used nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity [, ].
Relevance: Similar to lamivudine, the S68Δ mutation in HIV-1 reverse transcriptase is associated with resistance to Emtricitabine, indicating a potential for cross-resistance with Amdoxovir [].
Tenofovir (TFV)
Compound Description: Tenofovir (TFV) is a nucleotide reverse transcriptase inhibitor (NtRTI), a subclass of NRTIs, and is a cornerstone of HIV treatment [, , ].
Relevance: The emergence of the S68Δ mutation in HIV-1 reverse transcriptase confers resistance to both Tenofovir and Amdoxovir, suggesting a potential for cross-resistance between these two drugs []. This information is crucial for clinicians when making treatment decisions for patients with HIV who have developed resistance to NRTIs.
Abacavir
Compound Description: Abacavir is a guanosine analog and a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy [, , ].
Relevance: The S68Δ mutation, conferring resistance to Amdoxovir, also affects Abacavir susceptibility []. This potential for cross-resistance suggests that the S68Δ mutation may have a broader impact on the effectiveness of multiple NRTIs, including both Amdoxovir and Abacavir.
Stavudine (d4T)
Compound Description: Stavudine (d4T) is another nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment [, ].
Relevance: The S68Δ mutation in the HIV-1 reverse transcriptase is associated with modest resistance to Stavudine []. This finding suggests that the impact of this mutation on Stavudine susceptibility may be less pronounced compared to other NRTIs like Amdoxovir, Lamivudine, Emtricitabine, or Tenofovir.
Didanosine (ddI)
Compound Description: Didanosine (ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used as part of combination antiretroviral therapy in HIV-infected individuals [, , ].
Relevance: Studies have shown that while the K65R mutation in HIV-1 reverse transcriptase confers reduced susceptibility to Didanosine, the addition of the M184V mutation further decreases susceptibility []. This highlights the complex interplay of mutations on drug resistance. Conversely, the S68Δ mutation, associated with Amdoxovir resistance, does not seem to affect Didanosine susceptibility, suggesting these drugs could be considered in cases of resistance to one another.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
AM966 is an orally bioavailable, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has an IC50 value of 17 nM in a calcium assay using CHO cells transfected with the human LPA1 receptor. It is selective for LPA1 over the LPA2, LPA3, LPA4, and LPA5 receptors (IC50s = 1,700, 1,600, 7,700, and 8,600 nM for LPA2-5, respectively). In vitro, AM966 inhibits LPA-induced lung fibroblast cell chemotaxis (IC50 = 181 nM), increases barrier permeability, activates RhoA, and induces phosphorylation of myosin light chain and vascular endothelium cadherin (VE-cadherin). At a dose of 30 mg/kg in mice, it reduces inflammation, tissue fibrosis, and vascular permeability following bleomycin-induced lung injury. AM966 also blocks amitriptyline-induced ERK1/2, CREB, and insulin growth factor-1 receptor (IGF-IR) phosphorylation in vitro. AM966 is a potent, selective, and orally active LPA receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Amanozine is a diamino-1,3,5-triazine. Amanozine is a triazine-based diuretic agent. Amanozine is structurally similar to the diuretic agent chlorazanil.